molecular formula C21H25N3O2 B14455755 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- CAS No. 69020-12-8

1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl-

Cat. No.: B14455755
CAS No.: 69020-12-8
M. Wt: 351.4 g/mol
InChI Key: VRLPIDNETOACCS-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- is a complex organic compound with a molecular formula of C19H23N3O. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. It is often used as a biochemical reagent and has potential therapeutic implications.

Preparation Methods

The synthesis of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- involves several steps. One common synthetic route includes the reaction of 1-piperidineacetamide with 3-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into the therapeutic potential of this compound includes its use as a lead compound in drug discovery, particularly for conditions involving neurological and inflammatory pathways.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- can be compared with other similar compounds, such as:

    N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide: This compound shares structural similarities but differs in its pyridinyl group, which may influence its reactivity and applications.

    1-Piperidineacetamide, 2-methyl-N-(((3-methylphenyl)amino)carbonyl)-:

The uniqueness of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

69020-12-8

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(3-methylphenyl)carbamoyl]-2-(4-phenylpiperidin-1-yl)acetamide

InChI

InChI=1S/C21H25N3O2/c1-16-6-5-9-19(14-16)22-21(26)23-20(25)15-24-12-10-18(11-13-24)17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3,(H2,22,23,25,26)

InChI Key

VRLPIDNETOACCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(=O)CN2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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